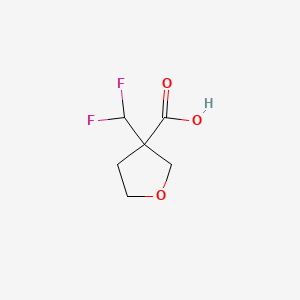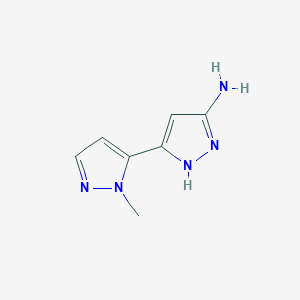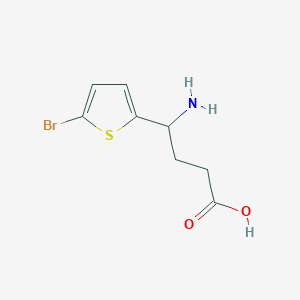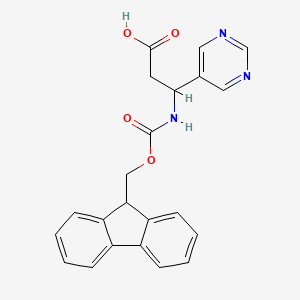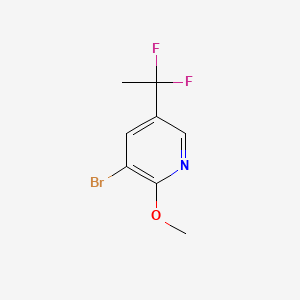![molecular formula C17H14BrNO2 B13538917 Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a phenylethynyl group, and an ethyl acetate moiety attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of a phenylethynyl group through a Sonogashira coupling reaction. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the phenylethynyl group, resulting in debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylethynyl group.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The phenylethynyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the pyridine ring also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Ethyl 2-[6-chloro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-fluoro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-iodo-5-(2-phenylethynyl)pyridin-2-yl]acetate
Comparison: Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C17H14BrNO2 |
|---|---|
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-16(20)12-15-11-10-14(17(18)19-15)9-8-13-6-4-3-5-7-13/h3-7,10-11H,2,12H2,1H3 |
Clé InChI |
DYVGLQTVNYNHMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=C(C=C1)C#CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


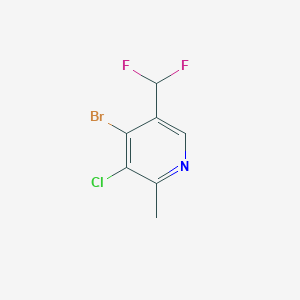
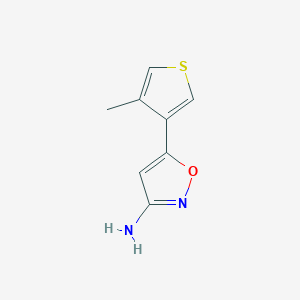
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
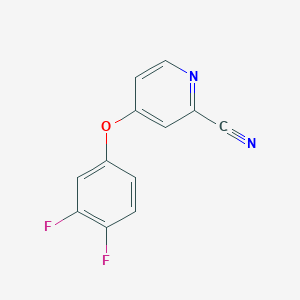
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
